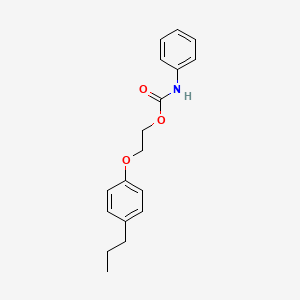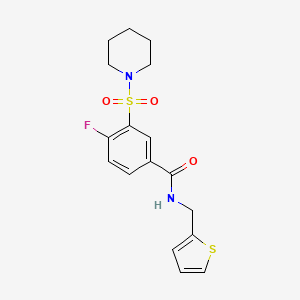![molecular formula C19H18N2O2 B4949375 6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4949375.png)
6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as CNQX, is a potent antagonist of the AMPA subtype of glutamate receptors. It has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a non-competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor at a site distinct from the glutamate binding site and prevents the receptor from opening in response to glutamate. This results in a reduction in the excitatory effects of glutamate on neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) in neurons, indicating a reduction in synaptic transmission. This compound has also been shown to reduce the release of neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, from presynaptic terminals. In addition, this compound has been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its potency and selectivity for the AMPA subtype of glutamate receptors. This makes it a useful tool for investigating the role of glutamate in various physiological and pathological processes. However, one of the limitations of this compound is its non-competitive antagonism, which can make it difficult to interpret the results of experiments. In addition, this compound has been shown to have off-target effects on other ion channels and receptors, which can complicate its use in experiments.
Direcciones Futuras
There are a number of future directions for research on 6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of interest is the development of more selective and potent antagonists of glutamate receptors, which could be useful for investigating the role of glutamate in various physiological and pathological processes. Another area of interest is the investigation of the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the development of drugs that target these receptors for the treatment of these diseases. Finally, the development of new techniques for studying the effects of drugs on glutamate receptors, such as optogenetics and chemogenetics, could provide new insights into the role of glutamate in the brain.
Métodos De Síntesis
6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can be synthesized by reacting 4-nitrobenzaldehyde with cyclopentadiene in the presence of a Lewis acid catalyst to form a Diels-Alder adduct. The adduct is then reduced with sodium borohydride to yield the corresponding tetrahydroquinoline. The final step involves the introduction of a methyl group at the 6-position by reacting the tetrahydroquinoline with methyl iodide in the presence of a base.
Aplicaciones Científicas De Investigación
6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to block the excitatory effects of glutamate on neurons, making it a useful tool for investigating the role of glutamate in synaptic transmission, learning, and memory. This compound has also been used to study the mechanisms underlying neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as to investigate the effects of drugs on glutamate receptors.
Propiedades
IUPAC Name |
6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-4-2-6-16-15-5-3-7-17(15)19(20-18(12)16)13-8-10-14(11-9-13)21(22)23/h2-6,8-11,15,17,19-20H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKKNDYTETZPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3C=CCC3C(N2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)
![4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine](/img/structure/B4949300.png)




![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4949328.png)
![6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4949335.png)
![N-(2-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4949342.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B4949361.png)
![4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4949364.png)
![bis[2-(dimethylamino)ethyl] 3,3'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)dipropanoate](/img/structure/B4949373.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4949382.png)
